N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]propanehydrazide
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Overview
Description
N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE is a complex organic compound that features a benzisothiazole ring system
Preparation Methods
The synthesis of N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzisothiazole core. This core is then functionalized with various substituents to achieve the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE can be compared with other similar compounds, such as:
1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: This compound shares a similar benzisothiazole core but differs in its substituents, leading to different chemical and biological properties.
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-((3Z)-5-methyl-3(2H)-isoxazolylidene)acetamide: Another compound with a benzisothiazole core, but with different functional groups, resulting in unique applications and effects
Properties
Molecular Formula |
C17H17N3O5S2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(4-methylphenyl)sulfonylpropanehydrazide |
InChI |
InChI=1S/C17H17N3O5S2/c1-3-16(21)20(27(24,25)13-10-8-12(2)9-11-13)18-17-14-6-4-5-7-15(14)26(22,23)19-17/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
SJMPTEWAYQXFIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(NC1=NS(=O)(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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